4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
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Overview
Description
4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H8N4OS2 and its molecular weight is 264.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A variety of novel compounds, including derivatives of 1,3,4-oxadiazole, have been synthesized and characterized, showing the versatility of this chemical structure in creating a wide range of potentially biologically active molecules. For instance, a series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives were synthesized and tested for their anticancer activity against different human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019). Furthermore, compounds derived from 1,3,4-oxadiazole, including 4-amino-1,2,4-triazole derivatives, have been studied theoretically and practically for their biological activities, displaying promising results (Süleymanoğlu et al., 2017).
Antimicrobial and Anticancer Activities
Compounds with the 1,3,4-oxadiazole moiety have exhibited significant biological activities. Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed notable nematocidal activities, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022). Additionally, various derivatives synthesized from 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazoles have been evaluated for their anticancer activity, with several compounds demonstrating significant cytotoxicity against different cancer cell lines (Abdo & Kamel, 2015).
Potential Therapeutic Agents
New bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton have been synthesized and evaluated for their therapeutic potential against conditions like Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018). These studies highlight the potential of 1,3,4-oxadiazole derivatives as candidates for developing new therapeutic agents.
Mechanism of Action
Target of Action
The compound contains a thiophene ring, a 1,2,4-oxadiazole ring, and a thiazole ring. Compounds containing these structures have been reported to exhibit a variety of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives are known to interact with enzymes or receptors, altering their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting they may affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Safety and Hazards
Future Directions
Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c1-5-7(17-10(11)12-5)9-13-8(14-15-9)6-3-2-4-16-6/h2-4H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOIEORJHUWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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